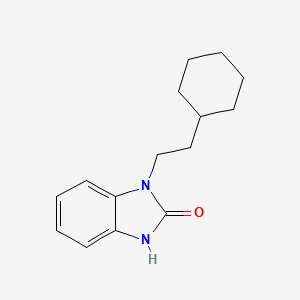

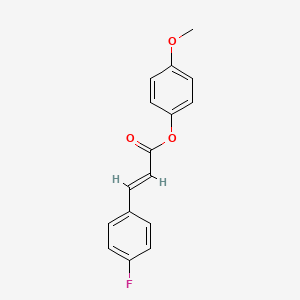

![molecular formula C11H9N3S2 B5569909 2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole CAS No. 92590-01-7](/img/structure/B5569909.png)

2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole is a chemical compound that has been the focus of various studies due to its interesting molecular structure and potential chemical properties. This compound belongs to the class of benzimidazoles, which are known for their diverse applications in chemistry and biology.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to 2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole, often involves oxidative cyclization processes. For instance, Naresh, Kant, and Narender (2014) reported the formation of new benzimidazole derivatives through molecular iodine-mediated oxidative cyclization, forming new C-N and S-N bonds at ambient temperature (Naresh, Kant, & Narender, 2014).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is a key area of interest. Inkaya (2018) conducted a comprehensive study on the structure of a benzo[d] thiazole derivative, utilizing various spectroscopic methods and X-ray diffraction, providing insights into the molecular geometry and electronic properties of such compounds (Inkaya, 2018).

Chemical Reactions and Properties

The chemical reactivity of benzimidazole derivatives includes forming various new compounds through reactions such as sulfanyl acetylamino thiazoles synthesis. Kaplancıklı et al. (2004) synthesized benzimidazole derivatives by reacting 4-substituted-2-(chloroacetylamino)thiazoles with benzoxazole/benzimidazole-2-thioles (Kaplancıklı, Turan-Zitouni, Revial, & Guven, 2004).

Physical Properties Analysis

The physical properties of benzimidazole compounds, such as thermal behavior, can be studied using methods like TG/DTA thermogram, as shown by Kuş et al. (2008), who analyzed the physical properties of novel benzimidazole derivatives (Kuş, Ayhan-Kılcıgil, Özbey, Kaynak, Kaya, Çoban, & Can‐Eke, 2008).

Chemical Properties Analysis

Benzimidazole compounds often exhibit interesting chemical properties, such as antimicrobial activities. The study by Krapivin et al. (1992) is an example, where they investigated the reaction of benzimidazolylmethylthiuronium salts with carboxylic acid anhydrides, leading to the formation of 5-(2-benzimidazolyl)thiazoles with notable chemical properties (Krapivin, Usova, Zavodnik, & Kul'nevich, 1992).

Aplicaciones Científicas De Investigación

Antioxidant Properties

Research has demonstrated the synthesis of benzimidazole derivatives, including 2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole, showing significant in vitro effects on rat liver microsomal lipid peroxidation levels. The most active compound among these derivatives exhibited a higher inhibition rate than butylated hydroxytoluene (BHT), indicating its potential as a potent antioxidant agent (Kuş et al., 2004).

Anticancer Activity

A series of thiabendazole-derived 1,2,3-triazole compounds were synthesized and evaluated for their in vitro antiproliferative activity against various human cancer cell lines. These compounds, related to 2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole, showed significant activity, with one compound exhibiting promising results across all tested cell lines, suggesting potential as chemotherapeutic agents (El Bourakadi et al., 2020).

Angiotensin II Receptor Antagonistic Activities

Research into benzimidazole derivatives bearing acidic heterocycles has shown that these compounds, including structures related to 2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole, possess angiotensin II receptor antagonistic activities. These activities were measured both in vitro and in vivo, suggesting their use in developing treatments for conditions like hypertension (Kohara et al., 1996).

Mecanismo De Acción

The mechanism of action of thiazole compounds can vary depending on their structure and the target they interact with. For instance, some thiazole derivatives have shown antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(1H-benzimidazol-2-ylsulfanylmethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S2/c1-2-4-10-9(3-1)13-11(14-10)16-6-8-5-15-7-12-8/h1-5,7H,6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTBJJZJMACYFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=CSC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351442 |

Source

|

| Record name | 1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- | |

CAS RN |

92590-01-7 |

Source

|

| Record name | 1H-Benzimidazole, 2-[(4-thiazolylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,11-diacetyl-4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline](/img/structure/B5569831.png)

![N'-[(5-bromo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5569844.png)

![2-{1-[4-(2-pyridinylmethoxy)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5569876.png)

![2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5569893.png)

![(4aR*,7aS*)-1-acetyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569902.png)

![5-bromo-N-[3-(methylthio)phenyl]nicotinamide](/img/structure/B5569915.png)

![1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5569916.png)

![2-methyl-4-[3-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5569922.png)